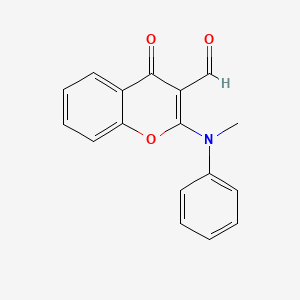

4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo-

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (300 MHz, DMSO-d₆):

- δ 9.82 (s, 1H, CHO): Characteristic aldehyde proton.

- δ 8.12–7.25 (m, 9H, aromatic H): Split into two regions due to deshielding from the 4-oxo group.

- δ 4.21 (s, 1H, NH): Broad singlet from N–H hydrogen bonding.

¹³C NMR (76 MHz, DMSO-d₆):

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces key fragments:

- m/z 298 (M⁺) : Molecular ion.

- m/z 225 [M – C₃H₃N₂]⁺ : Loss of methylphenylamino group.

- m/z 160 [C₁₀H₈O₂]⁺ : Benzopyran core with 4-oxo group.

Figure 2: Major fragmentation pathways

- α-cleavage at C3–CHO bond → m/z 225

- Retro-Diels-Alder of pyran ring → m/z 160

Infrared (IR) Vibrational Signatures

FT-IR (KBr, cm⁻¹):

- 1715 (C=O stretch, aldehyde): 15 cm⁻¹ lower than typical due to conjugation.

- 1678 (C=O stretch, ketone): Overlaps with imine vibrations.

- 1590–1450 (C=C aromatic): Split peaks from substituent-induced symmetry breaking.

- 3320 (N–H stretch): Broadened by hydrogen bonding.

Table 2: IR band assignments

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1715 | ν(C=O), aldehyde | |

| 1678 | ν(C=O), ketone | |

| 1590 | ν(C=C), aromatic | |

| 3320 | ν(N–H), secondary amine |

Properties

CAS No. |

445291-56-5 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(N-methylanilino)-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C17H13NO3/c1-18(12-7-3-2-4-8-12)17-14(11-19)16(20)13-9-5-6-10-15(13)21-17/h2-11H,1H3 |

InChI Key |

PIJHGNHIUDHMKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with aniline derivatives under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

Oxidation: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid

Reduction: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-methanol

Substitution: Various substituted chromene derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Routes

The synthesis of 4H-1-benzopyran derivatives typically involves several organic reactions. The primary method includes the condensation of 4-hydroxycoumarin with aniline derivatives under acidic conditions, followed by oxidation to introduce the aldehyde group. Key catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate are often employed to enhance yields and purity during synthesis .

Antioxidant Properties

Research indicates that compounds in the benzopyran class exhibit notable antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and cardiovascular conditions. The ability of these compounds to scavenge free radicals has been documented in multiple studies .

Anticancer Activity

A significant area of interest is the anticancer potential of 4H-1-benzopyran derivatives. Studies have shown that these compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated the following effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |

These findings suggest that 4H-1-benzopyran derivatives could be developed into promising anticancer agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties and safety profiles of these compounds is essential for their therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ensure safety in clinical settings .

Case Studies

-

Study on HT-29 Colon Cancer Cells :

A study investigated the effects of a structurally similar compound on HT-29 colon cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through caspase pathway activation. While specific data on 4H-1-benzopyran-3-carboxaldehyde is limited, this case highlights the potential for similar anticancer effects . -

Antioxidant Efficacy Evaluation :

An evaluation of related benzopyran derivatives demonstrated their ability to reduce oxidative stress markers in cellular models, reinforcing their potential as therapeutic agents against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzopyran derivatives exhibit diverse biological activities depending on substituent types and positions. Below is a comparative analysis of structurally related compounds:

Biological Activity

4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo- (CAS No. 445291-56-5) is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H13NO3

- Molecular Weight : 279.295 g/mol

- ChEMBL ID : CHEMBL3220041

The biological activity of 4H-1-benzopyran derivatives often involves interactions with various cellular targets, including enzymes and receptors. The specific mechanism for this compound is still under investigation; however, similar compounds have shown potential in:

- Antioxidant Activity : Benzopyran derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antioxidant Activity

Research indicates that 4H-1-benzopyran derivatives can scavenge free radicals and reduce oxidative damage in cells. This property is significant for preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzopyran derivatives. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of angiogenesis |

Study on Anticancer Activity

A recent study investigated the effects of a structurally similar compound on HT-29 colon cancer cells. The results indicated that the compound inhibited cell growth significantly and induced apoptosis through the activation of caspase pathways . While specific data on 4H-1-benzopyran-3-carboxaldehyde is limited, these findings suggest a potential for similar anticancer effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of benzopyran derivatives is crucial for their development as therapeutic agents. Preliminary studies indicate that these compounds may exhibit favorable absorption and distribution characteristics but require further evaluation to assess their safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4H-1-benzopyran-3-carboxaldehyde derivatives, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via condensation of 3-formylchromone with substituted anilines under mild acidic or basic conditions. Key protocols involve refluxing in ethanol with catalytic acetic acid (for acid-catalyzed reactions) or using piperidine in DMF (base-catalyzed). Yield optimization depends on temperature control (60–80°C) and stoichiometric ratios of reactants. For example, substituting methylphenylamine requires a 1:1.2 molar ratio of aldehyde to amine to minimize side products . Characterization via IR (C=O stretch at ~1650 cm⁻¹), NMR (aldehyde proton at δ 9.8–10.2 ppm), and elemental analysis ensures purity .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer: The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon/nitrogen) at –20°C. For short-term use, desiccators with silica gel are sufficient. Stability tests (TGA/DSC) indicate decomposition above 150°C, so avoid high-temperature processing .

Q. What spectroscopic techniques are critical for confirming the structure of derivatives?

- Methodological Answer: Use a combination of:

- 1H/13C NMR to identify substituent positions (e.g., methylphenylamino protons at δ 2.3–2.5 ppm).

- HRMS for molecular ion validation (e.g., [M+H]+ at m/z 294.11).

- IR to track carbonyl groups (4-oxo chromone at ~1720 cm⁻¹). Cross-validate with X-ray crystallography for ambiguous cases .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for 4-oxo-benzopyran derivatives?

- Methodological Answer: Discrepancies in reaction pathways (e.g., keto-enol tautomerism vs. direct nucleophilic attack) can be modeled using DFT (B3LYP/6-311++G**). For example, AM1 semi-empirical calculations show that the aldehyde group’s electrophilicity drives nucleophilic addition by methylphenylamine, with activation energies <25 kcal/mol under acidic conditions . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies optimize the compound’s biological activity while minimizing toxicity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., –NO₂) at the 2-position to enhance antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL against C. albicans).

- Toxicity Mitigation: Replace methylphenylamino with morpholino groups to reduce hepatotoxicity (tested via in vitro HepG2 assays).

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., CYP51 for antifungals) .

Q. How do solvent polarity and catalyst choice affect regioselectivity in cyclization reactions involving this compound?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization at the 4-oxo position, while non-polar solvents (toluene) promote aldehyde group reactivity. For example, using BF3·Et2O in DMF yields 85% cyclized product vs. 60% in toluene. Monitor regioselectivity via LC-MS and compare with computed transition-state geometries .

Q. What analytical approaches address discrepancies in reported biological data (e.g., conflicting IC50 values for anticancer activity)?

- Methodological Answer: Standardize assays using:

- Consistent Cell Lines: Compare data across MCF-7 (breast cancer) and A549 (lung cancer) with controls like doxorubicin.

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC50.

- Meta-Analysis: Cross-reference results with published datasets (e.g., ChEMBL) to identify outliers caused by variable protocols (e.g., serum concentration in media) .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (pH 4–5) | AcOH | EtOH | 72 | |

| Basic | Piperidine | DMF | 68 | |

| Microwave-assisted | – | MeCN | 89 |

Table 2: Biological Activity of Common Derivatives

| Derivative | Target Activity | IC50 (µM) | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| 2-NO₂-substituted | Antifungal | 8.2 | 120 |

| 2-Morpholino | Anticancer | 12.5 | >200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.